

A Technical Guide to 4-Aminobenzene-1,3-diol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzene-1,3-diol hydrochloride

Cat. No.: B051422

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **4-Aminobenzene-1,3-diol hydrochloride** (CAS No: 34781-86-7), a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science. This guide covers the compound's chemical structure, physicochemical properties, a generalized synthesis pathway, safety and handling protocols, and its primary applications. All quantitative data is presented in tabular format for clarity and ease of comparison.

Chemical Identity and Structure

4-Aminobenzene-1,3-diol hydrochloride, also known by synonyms such as 4-Aminoresorcinol hydrochloride and 2,4-Dihydroxyaniline hydrochloride, is the hydrochloride salt of 4-Aminobenzene-1,3-diol.^[1] Its chemical identity is defined by several key identifiers.

Table 1: Chemical Identifiers for **4-Aminobenzene-1,3-diol Hydrochloride**

Identifier	Value
IUPAC Name	4-aminobenzene-1,3-diol;hydrochloride [1]
Synonyms	4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride [1]
CAS Number	34781-86-7 [1] [2]
Molecular Formula	C ₆ H ₈ CINO ₂ [1]
Molecular Weight	161.58 g/mol [1] / 161.59 g/mol [2] [3]
Canonical SMILES	C1=CC(=C(C=C1O)O)N.Cl [1]
InChI	InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H [1]

| InChIKey | LLJMPRKYLLJAEB-UHFFFAOYSA-N[\[1\]](#) |

The chemical structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and an amino (-NH₂) group at position 4. As a hydrochloride salt, the amino group is protonated.

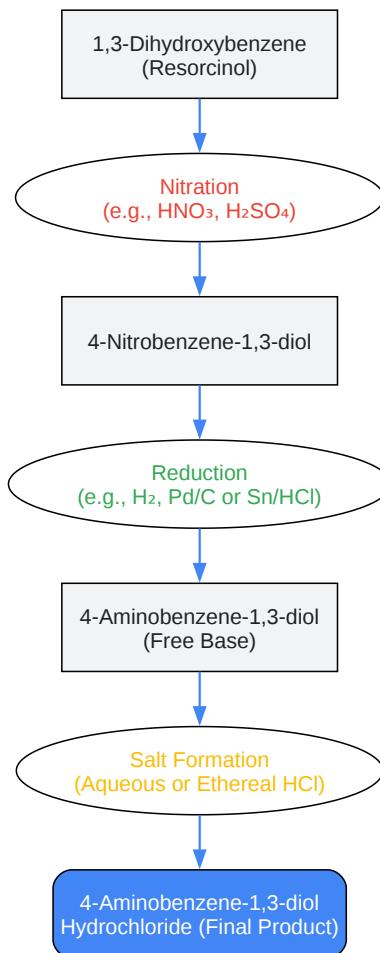
Figure 1: Chemical Structure of **4-Aminobenzene-1,3-diol Hydrochloride**

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. It typically presents as a white to light brown powder. [\[4\]](#)

Table 2: Physicochemical Data

Property	Value
Appearance	White to light brown powder[4]
Melting Point	>180°C (decomposes) (data for related 4-aminobenzene-1,2-diol)[5]
Boiling Point	345.2°C at 760 mmHg (for free base, 4-Aminobenzene-1,3-diol)[4]
Polar Surface Area	66.5 Å²[1]


| Spectral Data | 1H NMR, 13C NMR, IR, and UV-VIS spectra are available in spectral databases.[1] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols from peer-reviewed literature are not readily available in the initial search, a generalized and logical synthetic pathway can be proposed based on standard organic chemistry principles. This pathway involves the nitration of resorcinol (1,3-dihydroxybenzene), followed by the reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.

Generalized Synthetic Workflow

The following diagram illustrates a plausible workflow for the laboratory-scale synthesis of **4-Aminobenzene-1,3-diol hydrochloride**.

[Click to download full resolution via product page](#)

Figure 2: Generalized Synthetic Workflow for 4-Aminobenzene-1,3-diol HCl

Detailed Methodologies (Generalized)

- Nitration of Resorcinol: Resorcinol is dissolved in a suitable solvent and cooled in an ice bath. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction and prevent over-nitration. The reaction mixture is then stirred until completion, followed by quenching with ice water to precipitate the 4-nitrobenzene-1,3-diol product.
- Reduction of 4-Nitrobenzene-1,3-diol: The isolated nitro-compound is subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Alternatively, metal-acid reduction, such as using tin (Sn) or iron (Fe) in the presence of hydrochloric acid, can be employed. This step converts the nitro group (-NO₂) into a primary amine group (-NH₂).

- Hydrochloride Salt Formation: The resulting 4-Aminobenzene-1,3-diol (free base) is dissolved in an appropriate solvent, such as isopropanol or diethyl ether. A stoichiometric amount of concentrated or gaseous hydrochloric acid is then added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a cold solvent, and dried under a vacuum.

Safety and Handling

4-Aminobenzene-1,3-diol hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.[\[1\]](#)

Table 3: GHS Hazard and Precautionary Statements

Classification	Code	Description
Hazard	H302	Harmful if swallowed [1]
	H312	Harmful in contact with skin [1]
	H315	Causes skin irritation [1] [3]
	H319	Causes serious eye irritation [1] [3]
	H332	Harmful if inhaled [1]
	H335	May cause respiratory irritation [1] [3]
Precautionary	P261	Avoid breathing dust.
	P280	Wear protective gloves/protective clothing/eye protection/face protection. [3]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water. [3]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#) |

Handling Recommendations:

- Work in a well-ventilated area or under a chemical fume hood.
- Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
- Avoid generating dust during handling.
- Store in a tightly closed container in a dry, cool place.

Applications and Research Interest

4-Aminobenzene-1,3-diol hydrochloride serves as a versatile building block in organic synthesis.

- Dye and Pigment Industry: Like many aromatic amines and phenols, it is a precursor in the synthesis of various dyes and hair coloring products.[4]
- Pharmaceutical Synthesis: The compound is used as an intermediate in the development of pharmaceutical agents.[4][7] The aminophenol scaffold is of interest to medicinal chemists. For instance, the related isomer 4-aminobenzene-1,2-diol has been investigated as a cyclooxygenase-2 (COX-2) inhibitor, highlighting the potential for this class of compounds in developing anti-inflammatory drugs.[6][8]
- Research and Development: In a laboratory context, it is used for studying chemical reactions involving aromatic amines and phenols and for synthesizing novel compounds with potential bioactivity.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminobenzene-1,3-diol hydrochloride | C6H8CINO2 | CID 13408822 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzene-1,3-diol hydrochloride 95% | CAS: 34781-86-7 | AChemBlock
[achemblock.com]
- 3. fishersci.ch [fishersci.ch]
- 4. lookchem.com [lookchem.com]
- 5. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]
- 6. 4-Aminobenzene-1,2-diol hydrochloride | 4956-56-3 | EAA95656 [biosynth.com]
- 7. 5-Aminobenzene-1,3-diol hydrochloride [myskinrecipes.com]
- 8. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Aminobenzene-1,3-diol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051422#4-aminobenzene-1-3-diol-hydrochloride-chemical-structure\]](https://www.benchchem.com/product/b051422#4-aminobenzene-1-3-diol-hydrochloride-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

